molecular formula C19H16F2N2OS B13808264 [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone

Cat. No.: B13808264
M. Wt: 358.4 g/mol
InChI Key: ZWNTZFDXFZIBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 2,6-difluorobenzoyl chloride with 1-(2-aminobenzothiazol-4-yl)piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone involves its interaction with specific molecular targets. The benzothiazole ring may interact with enzyme active sites or receptor binding pockets, while the piperidine ring can enhance binding affinity and specificity. The difluorophenyl group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-dichlorophenyl)methanone: Similar structure but with chlorine atoms instead of fluorine.

    [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-dimethylphenyl)methanone: Similar structure but with methyl groups instead of fluorine.

Uniqueness

The presence of the difluorophenyl group in [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone makes it unique compared to its analogs. Fluorine atoms can significantly alter the compound’s electronic properties, potentially enhancing its reactivity and stability.

Properties

Molecular Formula

C19H16F2N2OS

Molecular Weight

358.4 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone

InChI

InChI=1S/C19H16F2N2OS/c20-13-4-3-5-14(21)17(13)19(24)23-10-8-12(9-11-23)18-22-15-6-1-2-7-16(15)25-18/h1-7,12H,8-11H2

InChI Key

ZWNTZFDXFZIBAC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=C(C=CC=C4F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.